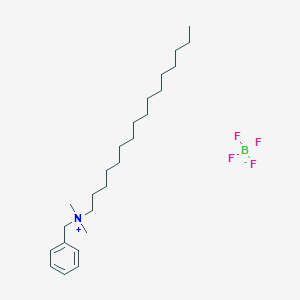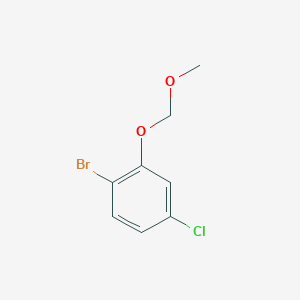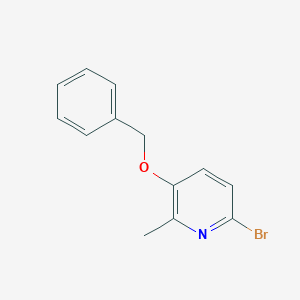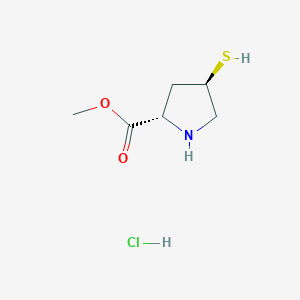
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol. It features a four-membered cyclobutane ring with a methyl ester group attached to one carbon (carboxylate), a hydroxyl group on another carbon, and a methoxy group on the remaining carbon, trans to the hydroxyl group.
Vorbereitungsmethoden
The synthesis of Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Functional Group Introduction: The hydroxyl and methoxy groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to produce methanol and the corresponding carboxylic acid under acidic or basic conditions.
Esterification: The hydroxyl group can react with carboxylic acids to form different esters.
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Wissenschaftliche Forschungsanwendungen
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules due to its unique functional groups and ring structure.
Biology: The compound’s hydroxyl and carboxylate groups may interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Its potential biological activity could be explored for developing new pharmaceuticals, particularly in medicinal chemistry.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate exerts its effects depends on its interactions with molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The cyclobutane ring’s rigidity may also influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate can be compared with other cyclobutane derivatives and methoxy esters:
Cyclobutane-1,2-dicarboxylic acid: Lacks the hydroxyl and methoxy groups, making it less versatile in chemical reactions.
Methyl 3-hydroxy-2-methoxypropanoate: Contains a three-membered ring, which is less stable and less rigid than the four-membered cyclobutane ring.
Ethyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially affecting its reactivity and solubility.
These comparisons highlight the unique combination of functional groups and ring structure in this compound, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXCKZDBNGPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














